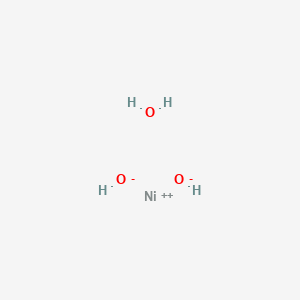
Nickel dihydroxide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) hydroxide xhydrate is an inorganic compound with the chemical formula Ni(OH)₂·xH₂O. It appears as a lime-green solid and is known for its electroactive properties, making it a crucial component in various applications, particularly in rechargeable batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxide xhydrate can be synthesized through several methods:
Precipitation Method: This involves the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) nitrate, with sodium hydroxide in an aqueous solution.
Industrial Production Methods: In industrial settings, nickel(II) hydroxide is often produced by the precipitation method due to its simplicity and cost-effectiveness. The process involves dissolving nickel(II) salts in water, followed by the addition of a base such as sodium hydroxide to precipitate nickel(II) hydroxide. The precipitate is then filtered, washed, and dried to obtain the final product .
Types of Reactions:
Oxidation: Nickel(II) hydroxide readily oxidizes to nickel oxyhydroxide (NiOOH) in the presence of an oxidizing agent.
Reduction: It can be reduced back to nickel(II) hydroxide from nickel oxyhydroxide under reducing conditions.
Substitution: Nickel(II) hydroxide can undergo substitution reactions with various ligands, forming complex ions.
Common Reagents and Conditions:
Major Products Formed:
Nickel Oxyhydroxide (NiOOH): Formed during the oxidation of nickel(II) hydroxide.
Nickel(II) Complexes: Formed during substitution reactions with ligands.
Applications De Recherche Scientifique
Nickel(II) hydroxide xhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel oxide and other nickel-based compounds.
Medicine: It is investigated for its antimicrobial properties and potential use in medical devices.
Industry: Nickel(II) hydroxide is a key component in rechargeable batteries, particularly nickel-cadmium and nickel-metal hydride batteries.
Mécanisme D'action
Nickel(II) hydroxide exerts its effects primarily through its electroactive properties. In rechargeable batteries, it undergoes redox reactions, cycling between nickel(II) hydroxide and nickel oxyhydroxide. This redox cycling is facilitated by the transfer of electrons and protons, making it an efficient material for energy storage . The molecular targets and pathways involved include the hydroxide ions and nickel ions, which participate in the redox reactions .
Comparaison Avec Des Composés Similaires
Nickel(II) hydroxide xhydrate can be compared with other similar compounds such as:
Nickel(II) oxide (NiO): Unlike nickel(II) hydroxide, nickel(II) oxide is a black solid and is primarily used as a catalyst and in ceramics.
Nickel(II) carbonate (NiCO₃): This compound is used in electroplating and as a precursor for other nickel compounds.
Nickel(II) sulfate (NiSO₄): Commonly used in electroplating and as a mordant in dyeing.
Uniqueness: Nickel(II) hydroxide xhydrate is unique due to its electroactive properties, which make it highly suitable for use in rechargeable batteries and electrochromic devices. Its ability to undergo reversible redox reactions distinguishes it from other nickel compounds .
Propriétés
Numéro CAS |
36897-37-7 |
|---|---|
Formule moléculaire |
H4NiO3 |
Poids moléculaire |
110.724 g/mol |
Nom IUPAC |
nickel(2+);dihydroxide;hydrate |
InChI |
InChI=1S/Ni.3H2O/h;3*1H2/q+2;;;/p-2 |
Clé InChI |
JDFRWOBXOBOEIV-UHFFFAOYSA-L |
SMILES canonique |
O.[OH-].[OH-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


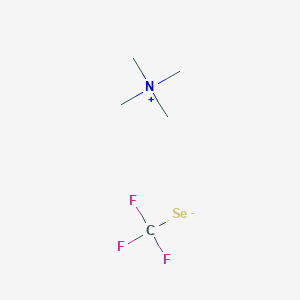
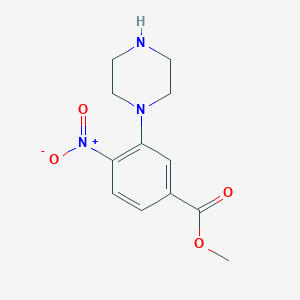


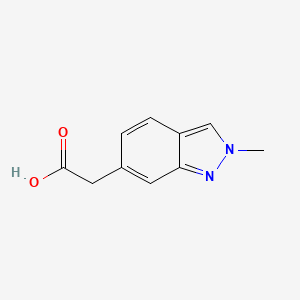
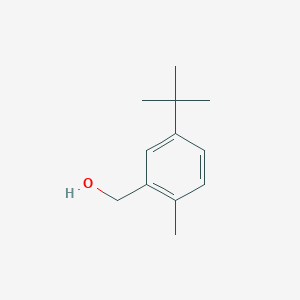
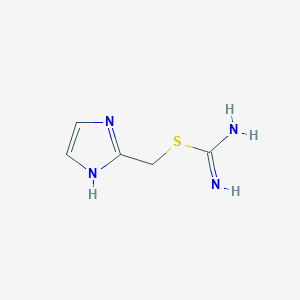
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
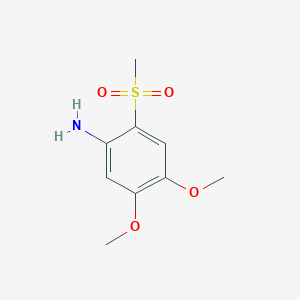
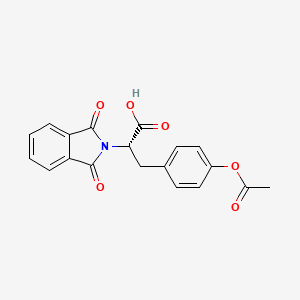

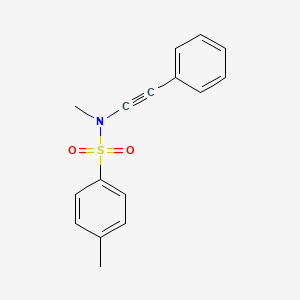

![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)
